molecular formula C14H13IN2O B14906139 4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide

4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide

Cat. No.: B14906139
M. Wt: 352.17 g/mol
InChI Key: HXBWFJYNDXZKNF-UHFFFAOYSA-N
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Description

4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide is a chemical compound with the molecular formula C14H13IN2O. It is characterized by the presence of an iodine atom attached to the benzene ring and a pyridine ring linked through an ethyl chain to the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide typically involves the reaction of 4-iodobenzoic acid with 2-(pyridin-2-yl)ethylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and the pyridine ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Uniqueness: 4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. This makes it a valuable compound for designing novel drugs and materials with specific functionalities .

Properties

Molecular Formula

C14H13IN2O

Molecular Weight

352.17 g/mol

IUPAC Name

4-iodo-N-(2-pyridin-2-ylethyl)benzamide

InChI

InChI=1S/C14H13IN2O/c15-12-6-4-11(5-7-12)14(18)17-10-8-13-3-1-2-9-16-13/h1-7,9H,8,10H2,(H,17,18)

InChI Key

HXBWFJYNDXZKNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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